molecular formula C13H13NO3 B1603119 Ethyl 5-(p-tolyl)isoxazole-3-carboxylate CAS No. 88958-15-0

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

Cat. No. B1603119
CAS RN: 88958-15-0
M. Wt: 231.25 g/mol
InChI Key: XPIUEGYFYXHZBH-UHFFFAOYSA-N
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Description

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate involves a palladium hydrogenation process . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . A solution of NaOH was added to a mixture of propargyl benzoate, ethyl nitroacetate, water, and ethanol, and the mixture was vigorously stirred in a sealed tube at 60 °C for 16 hours .


Molecular Structure Analysis

The molecule has two reducible sites, namely the benzylic-like position and the isoxazole N–O bond . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum proved that it was formed as a Z isomer with complete diastereoselectivity .


Chemical Reactions Analysis

The palladium hydrogenation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate results in a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .

Scientific Research Applications

Corrosion Inhibition

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate has been investigated for its corrosion inhibition properties. A study found that derivatives of this compound, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, exhibited high efficiency in inhibiting corrosion on mild steel, useful in industrial processes like pickling. The study employed techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy to confirm the compound's effectiveness (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Hydroxybenzaldehyde Derivatives

Research has explored the synthesis of 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids and their derivatives from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles. This process involves reactions with various compounds to obtain esters and Schiff bases, which are then reduced to amines. These chemical transformations highlight the versatility of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate in synthetic organic chemistry (Potkin et al., 2012).

Facilitation of Chemical Reactions

The compound has been used to facilitate certain chemical reactions, such as the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. This process occurs cleanly with specific directing groups and is important in the synthesis of AMPA analogs, indicating its role in advanced synthetic methodologies (Zhou & Natale, 1998).

properties

IUPAC Name

ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIUEGYFYXHZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629705
Record name Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

CAS RN

88958-15-0
Record name Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VI Potkin, NA Bumagin, SK Petkevich, AS Lyakhov… - …, 2011 - thieme-connect.com
A air and moisture stable square-planar trans-dichloropalladium (II) complex containing two 5-(p-tolyl) isoxazol-3-amine ligands was synthesized and structurally characterized by single…
Number of citations: 78 www.thieme-connect.com
M Vadivelu, S Sampath, K Muthu… - Advanced Synthesis …, 2021 - Wiley Online Library
A dehydrohalogenative approach for isoxazole annulation by partnering β‐vinyl halides and α‐nitrocarbonyls under mechanochemical setting was accomplished. This chemistry is …
Number of citations: 8 onlinelibrary.wiley.com
EA Akishina, EA Dikusar, SG Stepin… - Russian Journal of …, 2022 - Springer
A method for the synthesis of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids derivatives based on 4-acetyl- and 4-benzoylpyridine has been developed. Esters and …
Number of citations: 3 link.springer.com
XD Wang, LH Zhu, P Liu, XY Wang… - The Journal of …, 2019 - ACS Publications
A novel copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ from the coupling reaction of copper carbene and nitroso radical has been …
Number of citations: 38 pubs.acs.org
XW Zhang, XL He, N Yan, HX Zheng… - The Journal of Organic …, 2020 - ACS Publications
A facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite with alkynes or alkenes leading to isoxazoles or isoxazolines is described. The unprecedented …
Number of citations: 16 pubs.acs.org
V Andrzejak, GG Muccioli, M Body-Malapel… - Bioorganic & medicinal …, 2011 - Elsevier
Growing evidence suggests a role for the endocannabinoid (EC) system, in intestinal inflammation and compounds inhibiting anandamide degradation offer a promising therapeutic …
Number of citations: 49 www.sciencedirect.com

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